molecular formula C5H8BrN3 B8596752 5-(2-bromoethyl)-1H-pyrazol-3-amine

5-(2-bromoethyl)-1H-pyrazol-3-amine

Cat. No.: B8596752
M. Wt: 190.04 g/mol
InChI Key: AURWJPDNAKVVKF-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a bromoethyl substituent at the 5-position of the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This compound is of interest in medicinal chemistry and materials science due to its versatility as a synthetic intermediate.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

5-(2-bromoethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C5H8BrN3/c6-2-1-4-3-5(7)9-8-4/h3H,1-2H2,(H3,7,8,9)

InChI Key

AURWJPDNAKVVKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Electronic Effects

The reactivity and physicochemical properties of pyrazole derivatives are highly dependent on substituent type and position. Below is a comparison of 5-(2-bromoethyl)-1H-pyrazol-3-amine with analogs featuring distinct substituents:

Compound Name Substituent at 5-Position Key Features Molecular Weight (g/mol) Key Evidence
This compound 2-Bromoethyl Aliphatic bromine; flexible chain for further functionalization ~215.09 -
5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine 3,5-Dimethoxyphenylethyl Aromatic methoxy groups; enhanced lipophilicity Calculated ~327.37
3-(3-Bromophenyl)-1H-pyrazol-5-amine 3-Bromophenyl Aromatic bromine; strong electron-withdrawing effects ~253.09
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-Chlorothiophen-2-yl Chlorine and sulfur-containing heterocycle; altered electronic properties ~215.68
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-Trifluoromethylphenyl Highly electronegative CF₃ group; increased metabolic stability ~257.23
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine 4-Bromophenyl and 4-bromo Dual bromine substitution; higher molecular weight ~331.01
Key Observations:
  • Bromoethyl vs.
  • Heterocyclic Substituents : The chlorothiophene group in 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine introduces sulfur-based resonance effects, distinct from the bromoethyl group’s inductive effects .
  • Lipophilicity : The trifluoromethyl group in 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine enhances lipophilicity, whereas the bromoethyl group may reduce solubility in polar solvents .

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